1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridine ring, and a pyrrolone core, making it a molecule of interest in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps, typically starting with the preparation of the furan and pyridine intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyridine Ring: Pyridine derivatives are often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The furan and pyridine intermediates are then coupled using reagents such as Grignard reagents or organolithium compounds.
Functional Group Modifications: Introduction of the hydroxyl, methoxy, and benzoyl groups is carried out through selective functionalization reactions, including esterification, hydroxylation, and Friedel-Crafts acylation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems or polymers.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structural features make it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar compounds to 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other heterocyclic compounds with furan, pyridine, and pyrrolone cores. These compounds may share similar chemical reactivity and biological activities but differ in their specific functional groups and structural features. Examples include:
Furan Derivatives: Compounds with different substituents on the furan ring, such as 2-furoic acid and furfuryl alcohol.
Pyridine Derivatives: Compounds like nicotinic acid and pyridoxine, which have different functional groups on the pyridine ring.
Pyrrolone Derivatives: Compounds such as 2-pyrrolidone and N-methyl-2-pyrrolidone, which vary in their substituents and ring modifications.
The uniqueness of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H18N2O5/c1-28-16-8-6-14(7-9-16)20(25)18-19(15-4-2-10-23-12-15)24(22(27)21(18)26)13-17-5-3-11-29-17/h2-12,19,25H,13H2,1H3/b20-18- |
InChI Key |
LWOVYPCMYOWSJI-ZZEZOPTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O |
Origin of Product |
United States |
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